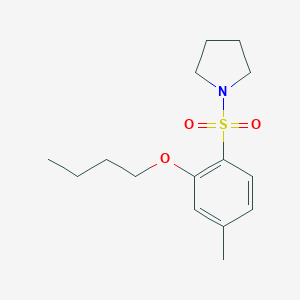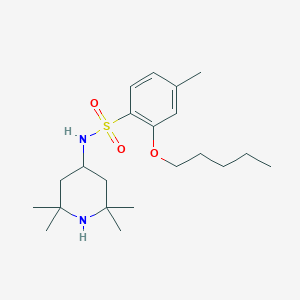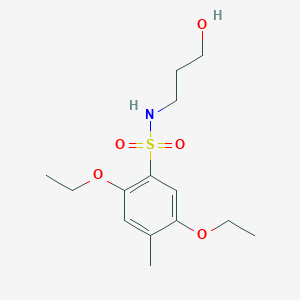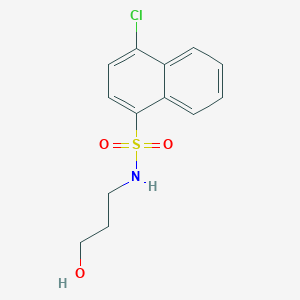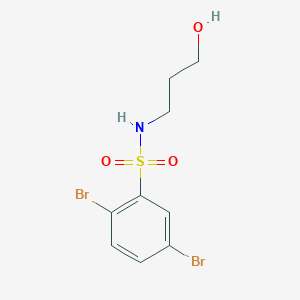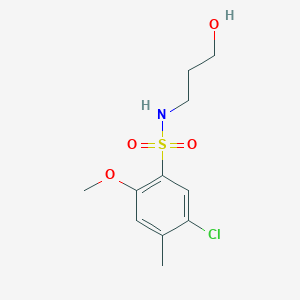
3,4-dichloro-N-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide compound that has been used extensively in scientific research. DIBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of folic acid. This inhibition leads to the disruption of the metabolic pathways of microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, this compound has been found to inhibit the growth of cancer cells and to have anti-inflammatory effects. This compound has also been found to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dichloro-N-isobutylbenzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a versatile tool in many different areas of research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research involving 3,4-dichloro-N-isobutylbenzenesulfonamide. One area of interest is the development of new antibiotics and antifungal drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Finally, this compound may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. While its mechanism of action is not fully understood, this compound has potential applications in the development of new antibiotics and antifungal drugs, as well as in the treatment of neurological disorders. Further research is needed to fully understand the effects of this compound and its potential applications in different areas of research.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-isobutylbenzenesulfonamide involves the reaction of 3,4-dichloronitrobenzene with isobutylamine in the presence of a sulfonating agent. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of this compound for scientific research.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-isobutylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide compounds on biological systems. This compound has been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. Additionally, this compound has been used in the study of enzyme inhibition and as a tool for identifying the binding sites of certain enzymes.
Propiedades
Fórmula molecular |
C10H13Cl2NO2S |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
Clave InChI |
UWMXYEHZYFRSQS-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


